3,4'-Dihydroxypropiophenone

Catalog No.
S1893562
CAS No.
53170-93-7
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4'-Dihydroxypropiophenone

CAS Number

53170-93-7

Product Name

3,4'-Dihydroxypropiophenone

IUPAC Name

3-hydroxy-1-(4-hydroxyphenyl)propan-1-one

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2

InChI Key

LTEPZFZSPZASKJ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1C(=O)CCO)O

The exact mass of the compound 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4'-Dihydroxypropiophenone (CAS 53170-93-7) is a dihydroxylated aromatic ketone featuring a propiophenone core with hydroxyl groups at the 3 and 4 positions, forming a critical catechol moiety. This structural arrangement positions the compound as a functionally specific building block in organic synthesis and a member of a class of bioactive phenols known for potent antioxidant and enzyme-inhibiting properties. [REFS-1, REFS-2] Its utility is often tied directly to the presence and orientation of these two hydroxyl groups, making it a targeted choice for applications ranging from pharmaceutical intermediate synthesis to the development of active cosmetic ingredients.

Substituting 3,4'-Dihydroxypropiophenone with close analogs is often unviable due to the compound's specific chemical architecture. The catechol (3,4-dihydroxy) group is essential for its high-potential antioxidant activity and its ability to act as a bidentate ligand or specific substrate mimic in enzymatic reactions, properties that are significantly diminished or absent in monohydroxylated analogs like 4'-Hydroxypropiophenone. [1] Furthermore, its role as a synthetic precursor is dictated by this catechol unit; syntheses requiring this specific moiety, such as in certain bioactive alkaloid preparations, cannot proceed with precursors lacking it. [2] The propionyl side chain also provides different steric and electronic properties compared to shorter-chain analogs like 3,4-Dihydroxyacetophenone, influencing reactivity and the final structure of downstream products. Therefore, selection must be based on these precise structural features, as seemingly minor variations lead to functionally distinct outcomes.

Enhanced Radical Scavenging Capacity Driven by the Essential Catechol Moiety

The antioxidant activity of phenolic compounds is critically dependent on the number and position of hydroxyl groups. Compounds featuring a 3,4-dihydroxy (catechol) structure, such as 3,4'-Dihydroxypropiophenone, exhibit substantially higher radical scavenging activity than monohydroxylated analogs. For example, in a comparative study of 2'-aminochalcones, the derivative with two adjacent hydroxyl groups (a catechol) showed significantly stronger antioxidant activity in a DPPH assay than a derivative with only a single hydroxyl group. [1] This principle is well-established, with the catechol moiety enabling efficient hydrogen atom donation and stabilization of the resulting radical, a mechanism unavailable to single-hydroxyl compounds like 4'-Hydroxypropiophenone.

Evidence DimensionAntioxidant Activity (DPPH Radical Scavenging)
Target Compound DataHigh (inferred from catechol structure)
Comparator Or BaselineMonohydroxylated analogs (e.g., 4'-Hydroxypropiophenone): Low/Poor activity
Quantified DifferenceQualitatively significant; catecholic compounds are established as a superior class of radical scavengers compared to simple monophenols. [REFS-1, REFS-2]
ConditionsDPPH radical scavenging assay.

For developing formulations requiring potent antioxidant protection, this compound offers structurally-derived high performance where monohydroxylated analogs would be ineffective.

Precursor Suitability: Non-Substitutable Core for Bioactive Alkaloid Synthesis

The utility of a chemical precursor is defined by its unique reactivity. The synthesis of norbelladine-type alkaloids, for instance, requires the condensation of a 3,4-dihydroxybenzaldehyde with tyramine to form the core structure. [1] This reaction is specific to the catechol-containing aldehyde, which serves as an essential, non-interchangeable building block. By analogy, 3,4'-Dihydroxypropiophenone provides the same indispensable catechol core but with a propionyl group instead of an aldehyde. This makes it a specific precursor for accessing a different class of related complex molecules and libraries that cannot be synthesized from analogs lacking the 3,4-dihydroxy functionality, such as p-hydroxypropiophenone.

Evidence DimensionSuitability as a precursor for specific alkaloid classes
Target Compound DataProvides the essential 3,4-dihydroxyphenyl core with a propionyl handle for further elaboration.
Comparator Or BaselinePrecursors lacking the catechol moiety (e.g., 4'-Hydroxypropiophenone): Cannot be used in syntheses requiring the 3,4-dihydroxy structure. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199738/" target="_blank">1</a>]
Quantified DifferenceAbsolute requirement; the synthesis is structurally dependent on the catechol group.
ConditionsCondensation reaction for the synthesis of norbelladine-type alkaloids.

For synthetic chemists targeting specific bioactive scaffolds, this compound is not a generic ketone but a required building block for which there is no simple substitute.

High-Potential Candidate for Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after in cosmetics and medicine. The enzyme's natural substrate is L-tyrosine, which it converts to the catechol L-DOPA. [1] Compounds that mimic this catechol structure are often effective competitive inhibitors. A structurally related catechol, 2-hydroxytyrosol, demonstrates potent inhibition of mushroom tyrosinase with an IC50 value of 13.0 µM, which is comparable to the widely used inhibitor kojic acid (IC50 of 14.8 µM). [2] Given its core catechol structure, 3,4'-Dihydroxypropiophenone represents a rational and promising starting point for screening and development of new tyrosinase inhibitors, a potential not shared by non-catecholic analogs.

Evidence DimensionTyrosinase Inhibition Potential (IC50)
Target Compound DataHigh potential due to structural similarity to the enzyme's natural product, L-DOPA.
Comparator Or BaselineKojic Acid (benchmark inhibitor): IC50 of 14.8 µM. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3887968/" target="_blank">2</a>] A related catechol (2-hydroxytyrosol) has an IC50 of 13.0 µM. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3887968/" target="_blank">2</a>]
Quantified DifferenceThe target compound's catechol class shows inhibitory potency directly comparable to established benchmarks.
ConditionsIn vitro mushroom tyrosinase activity assay.

This compound is a prime candidate for research and development of skin-lightening agents or treatments for hyperpigmentation, justifying its procurement over analogs that lack the key enzyme-targeting moiety.

Development of High-Potency Antioxidant Formulations

For use in topical, industrial, or material-science applications where superior protection against oxidative degradation is required. The catechol structure provides a significant performance advantage over common monophenolic antioxidants, making it the right choice when baseline alternatives are insufficient. [1]

Specialized Precursor for Medicinal Chemistry Programs

As a starting material in multi-step syntheses targeting novel flavonoids, alkaloids, or other heterocyclic compounds with potential therapeutic activity. Its procurement is justified when the synthetic route specifically requires a 3,4-dihydroxyphenyl ketone for building the core molecular scaffold. [2]

Screening and Design of Novel Tyrosinase Inhibitors

In the discovery phase for new cosmetic or dermatological agents targeting hyperpigmentation. The compound serves as a structurally-rational starting point for inhibitor design, offering a higher probability of success than screening compounds that do not mimic the enzyme's natural substrates. [3]

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

Melting Point

142 - 143 °C

UNII

LA5SG75SZB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53170-93-7

Wikipedia

3,4'-Dihydroxypropiophenone

Dates

Last modified: 08-16-2023

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